N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251633-16-5
VCID: VC4756556
InChI: InChI=1S/C21H17FN4O4S/c1-14-23-24-21-9-7-18(12-25(14)21)31(27,28)26(11-15-2-4-16(22)5-3-15)17-6-8-19-20(10-17)30-13-29-19/h2-10,12H,11,13H2,1H3
SMILES: CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5
Molecular Formula: C21H17FN4O4S
Molecular Weight: 440.45

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.: 1251633-16-5

Cat. No.: VC4756556

Molecular Formula: C21H17FN4O4S

Molecular Weight: 440.45

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251633-16-5

Specification

CAS No. 1251633-16-5
Molecular Formula C21H17FN4O4S
Molecular Weight 440.45
IUPAC Name N-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C21H17FN4O4S/c1-14-23-24-21-9-7-18(12-25(14)21)31(27,28)26(11-15-2-4-16(22)5-3-15)17-6-8-19-20(10-17)30-13-29-19/h2-10,12H,11,13H2,1H3
Standard InChI Key YYHLJAZBTPOMKI-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The compound’s molecular formula is C₂₁H₁₇FN₄O₄S, corresponding to a molecular weight of 440.4 g/mol . The presence of fluorine (F), sulfur (S), and multiple nitrogen (N) atoms underscores its potential for diverse intermolecular interactions, including hydrogen bonding and π-π stacking.

Structural Features and Functional Groups

The core structure consists of a triazolo[4,3-a]pyridine system, a bicyclic heteroaromatic ring that combines triazole and pyridine moieties. Key modifications include:

  • 3-Methyl group: Attached to the triazolo ring, this alkyl substituent may influence steric hindrance and lipophilicity.

  • Sulfonamide group (-SO₂NH-): Positioned at the 6th position of the pyridine ring, this functional group is a common pharmacophore in enzyme inhibitors due to its ability to engage in hydrogen bonding with target proteins.

  • N-Substituents:

    • 2H-1,3-Benzodioxol-5-yl: A methylenedioxy-substituted benzene ring, often associated with improved metabolic stability and membrane permeability.

    • (4-Fluorophenyl)methyl: A fluorinated benzyl group that enhances electronic effects and bioavailability through fluorine’s electronegativity.

The SMILES notation (Cc1nnc2ccc(S(=O)(=O)N(Cc3ccc(F)cc3)c3ccc4c(c3)OCO4)cn12) provides a linear representation of the molecule’s connectivity .

Synthesis and Structural Elucidation

Synthetic Routes

While detailed synthetic protocols for this compound remain unpublished, its structure suggests a multi-step approach involving:

  • Construction of the triazolo[4,3-a]pyridine core: Likely achieved via cyclocondensation of pyridine derivatives with hydrazine or its analogs.

  • Sulfonamide formation: Introduction of the sulfonamide group at position 6 through sulfonation followed by amidation.

  • N-Alkylation: Sequential alkylation reactions to attach the 2H-1,3-benzodioxol-5-yl and (4-fluorophenyl)methyl groups.

Physicochemical Properties

Solubility and Stability

  • Low aqueous solubility: Due to the hydrophobic benzodioxole and fluorophenyl groups.

  • Moderate lipophilicity: LogP ~3–4, favoring membrane permeability.

  • pH-dependent stability: The sulfonamide group may hydrolyze under strongly acidic or basic conditions.

Spectroscopic Properties

  • UV-Vis absorption: Expected maxima near 270–300 nm due to aromatic π→π* transitions.

  • Fluorescence: Potential emission in the blue-green region (λem ~450–500 nm) if conjugated systems are present.

Challenges and Future Directions

Research Gaps

  • Synthetic reproducibility: Lack of published protocols hinders large-scale production.

  • Pharmacokinetic profiling: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

  • Target identification: No in vitro or in vivo studies confirming biological targets.

Opportunities for Exploration

  • Fragment-based screening: Co-crystallization with potential protein targets could elucidate binding modes .

  • Derivatization: Modifying the benzodioxole or fluorophenyl groups may optimize solubility and potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator